2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide
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Overview
Description
The compound “2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a benzamide group, a pyrazole group, and a pyrimidine group, all of which are common in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several aromatic rings (benzene, pyrazole, and pyrimidine), amide functionality, and fluorine substituents . These features could influence its reactivity, stability, and interactions with biological targets.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide could undergo hydrolysis or condensation reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of fluorine might increase its lipophilicity, influencing its solubility and permeability .Scientific Research Applications
Antiviral Activity
Indole derivatives, which are structurally similar to your compound, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Some indole derivatives have shown anti-inflammatory activity. Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities .
Antifungal Activity
Benzoylurea derivatives containing a pyrimidine moiety, synthesized using 2,6-difluorobenzamide as a starting material, exhibited moderate to good in vitro antifungal activities against several fungi .
Antibacterial Activity
The same benzoylurea derivatives also showed antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .
Inhibitory Activity against Succinate Dehydrogenase (SDH)
Molecular docking simulation demonstrated that these benzoylurea derivatives formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase (SDH), providing a possible explanation for the mechanism of action between the target compounds and SDH .
Synthesis of Other Compounds
2,6-Difluorobenzoic acid, a compound structurally similar to your compound, has been used in the synthesis of other compounds such as 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .
Mechanism of Action
Target of Action
The compound “2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Compounds in this class have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
In the case of CDK2 inhibitors, they would prevent the kinase from phosphorylating its substrates, thus disrupting the cell cycle .
Biochemical Pathways
The primary biochemical pathway affected by CDK2 inhibitors is the cell cycle . By inhibiting CDK2, these compounds can prevent cells from progressing from the G1 phase to the S phase, thus halting cell division .
Result of Action
The inhibition of CDK2 can lead to cell cycle arrest, which may result in the death of rapidly dividing cells, such as cancer cells . This is why CDK2 inhibitors are being studied for their potential as anticancer drugs .
properties
IUPAC Name |
2,6-difluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N7O/c1-13-10-18(28-22(32)19-16(23)8-5-9-17(19)24)31(29-13)21-15-11-27-30(20(15)25-12-26-21)14-6-3-2-4-7-14/h2-12H,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSRDMJKXRMJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide |
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